N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-fluorobenzenecarboxamide
Overview
Description
N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-fluorobenzenecarboxamide is a synthetic organic compound that belongs to the class of chromeno-pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structure of this compound makes it a promising candidate for various scientific research applications.
Mechanism of Action
Target of Action
Similar compounds have been known to target various cellular processes, including cell cycle regulation and apoptosis .
Mode of Action
For instance, similar compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells .
Biochemical Pathways
Similar compounds have been known to disrupt dna replication process , which could potentially lead to cell cycle arrest and apoptosis .
Result of Action
Similar compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-fluorobenzenecarboxamide . These factors could include pH, temperature, and the presence of other compounds or enzymes in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-fluorobenzenecarboxamide typically involves the condensation of 3-benzoyl chromones with benzamidines through an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) rearrangement . This reaction is facilitated by the presence of catalysts such as L-proline-derived secondary aminothiourea, sulfamic acid, or Zr(HSO4)4 . The reaction conditions usually involve heating the reactants in a suitable solvent, such as ethanol or acetonitrile, under reflux for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-fluorobenzenecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzene moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-fluorobenzenecarboxamide has several scientific research applications, including:
Comparison with Similar Compounds
N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-fluorobenzenecarboxamide can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their kinase inhibitory activity and anticancer properties.
Chromone-pyrimidine hybrids: Studied for their antimicrobial and anticancer activities.
Pyrido[2,3-d]pyrimidine derivatives: Investigated for their therapeutic potential in various diseases.
The uniqueness of this compound lies in its specific structural features, such as the presence of a fluorobenzene moiety, which can enhance its biological activity and selectivity towards certain molecular targets .
Properties
IUPAC Name |
N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-fluorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3O2/c19-13-7-5-11(6-8-13)17(23)22-18-20-9-12-10-24-15-4-2-1-3-14(15)16(12)21-18/h1-9H,10H2,(H,20,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHQAQVHEREJDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=C(N=C2C3=CC=CC=C3O1)NC(=O)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201326867 | |
Record name | N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201326867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
6.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24820602 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866041-31-8 | |
Record name | N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201326867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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